molecular formula C18H28N2O3 B3059689 tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate CAS No. 1158750-68-5

tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate

Cat. No. B3059689
CAS RN: 1158750-68-5
M. Wt: 320.4
InChI Key: AHIKTTZLCLSOBP-UHFFFAOYSA-N
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Description

Tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, also known as Boc-Pip-OCH3, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and proliferation, including the oncogenic transcription factor c-Myc.
Biochemical and Physiological Effects:
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in lab experiments is its relative ease of synthesis. It can be synthesized using commercially available starting materials and standard chemical reactions. Additionally, tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been shown to be stable under a wide range of conditions, making it a useful tool for drug discovery.
One limitation of using tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in lab experiments is its relatively low potency compared to other compounds targeting the same proteins. Additionally, the mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is not fully understood, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for the use of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate in scientific research. One direction is the development of more potent analogs of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate for use in drug discovery. Another direction is the investigation of the mechanism of action of tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, which may lead to the development of new drugs targeting protein-protein interactions. Additionally, tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate could be used as a tool for the study of protein-protein interactions in various biological systems.

Scientific Research Applications

Tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has been used in scientific research as a tool for drug discovery. It has been shown to have potential as a scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-[[4-(3-methoxyphenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(8-10-19-11-9-18)14-6-5-7-15(12-14)22-4/h5-7,12,19H,8-11,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIKTTZLCLSOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678270
Record name tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate

CAS RN

1158750-68-5
Record name tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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